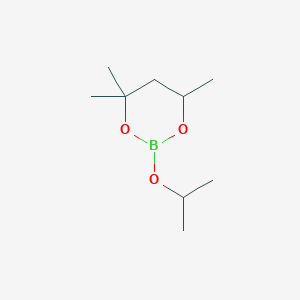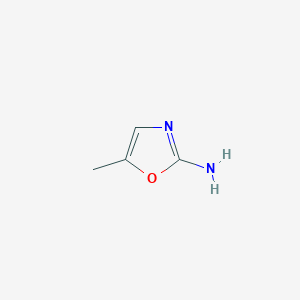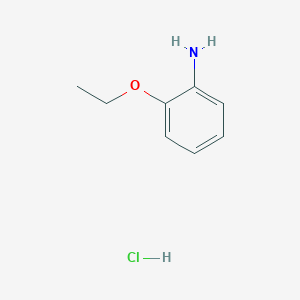
4-Chloro-6-phenylpyridazin-3(2H)-one
説明
4-Chloro-6-phenylpyridazin-3(2H)-one (4-CPP) is a synthetic compound that has been studied extensively in recent years. It is a member of the pyridazinone family of compounds, which have a wide range of applications in scientific research and biochemistry. 4-CPP has been found to possess a number of interesting properties and has been used in a variety of experiments, ranging from pharmacological studies to biophysical studies.
科学的研究の応用
Synthesis and Structural Characterization
Research has explored novel routes for the synthesis and functionalization of pyridazine derivatives, including 4-Chloro-6-phenylpyridazin-3(2H)-one. Studies detail the synthesis of N-substituted derivatives, demonstrating their potential for further chemical manipulation and application in various fields (Jian Wu et al., 2012). Another study highlights a new route to functionalized 3-aminopyridazines via ANRORC type ring transformation, showcasing the versatility of pyridazine derivatives in synthesizing complex molecular structures (A. Rykowski et al., 2000).
Photochemical and Catalytic Applications
Investigations into the photochemical properties of related compounds demonstrate their potential in light-harvesting systems and as sensitizers in photophysical studies. For instance, the study of cyclometalated platinum(II) acetylide complexes provides insight into the photophysical and electrochemical characteristics of compounds that can be related back to the core structure of 4-Chloro-6-phenylpyridazin-3(2H)-one, suggesting applications in light-induced catalytic processes (J. Schneider et al., 2009).
Material Science and Coordination Chemistry
The coordination chemistry of pyridazine derivatives extends to the development of novel materials with potential applications in electronics, photonics, and catalysis. Studies on metal complexes and the synthesis of polypyridine ruthenium(II) complexes highlight the adaptability of pyridazine-based ligands in forming structurally diverse and functionally significant materials (S. Bonnet et al., 2003).
Molecular Docking and Theoretical Studies
Theoretical investigations, including density functional theory (DFT) calculations and molecular docking studies, underscore the significance of 4-Chloro-6-phenylpyridazin-3(2H)-one derivatives in medicinal chemistry and drug design. Theoretical studies provide insights into the electronic structure, reactivity, and potential biological activity of these compounds, indicating their utility in designing novel therapeutic agents (E. A. Eno et al., 2022).
特性
IUPAC Name |
5-chloro-3-phenyl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-8-6-9(12-13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHNHMDPPWHIBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10523856 | |
| Record name | 4-Chloro-6-phenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-phenylpyridazin-3(2H)-one | |
CAS RN |
89868-14-4 | |
| Record name | 4-Chloro-6-phenyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89868-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-phenylpyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10523856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2,7-Dimethyl-6-nitrobenzo[d]thiazole](/img/structure/B1590510.png)
